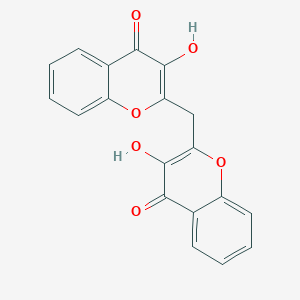
Methyl 12-(anthracen-2-yl)dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-(anthracen-2-yl)dodecanoate is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an anthracene moiety attached to a dodecanoate chain through a methyl ester linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(anthracen-2-yl)dodecanoate typically involves the esterification of 12-(anthracen-2-yl)dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 12-(anthracen-2-yl)dodecanoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 12-(anthracen-2-yl)dodecanol.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Methyl 12-(anthracen-2-yl)dodecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex anthracene derivatives and as a probe in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to the presence of the anthracene moiety.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Methyl 12-(anthracen-2-yl)dodecanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
- Methyl 12-(anthracen-9-yl)dodecanoate
- Methyl 12-(phenanthren-2-yl)dodecanoate
- Methyl 12-(naphthalen-2-yl)dodecanoate
Comparison: Methyl 12-(anthracen-2-yl)dodecanoate is unique due to the specific positioning of the anthracene moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different photophysical properties and interaction patterns with biological targets, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
88229-60-1 |
|---|---|
Fórmula molecular |
C27H34O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
methyl 12-anthracen-2-yldodecanoate |
InChI |
InChI=1S/C27H34O2/c1-29-27(28)16-10-8-6-4-2-3-5-7-9-13-22-17-18-25-20-23-14-11-12-15-24(23)21-26(25)19-22/h11-12,14-15,17-21H,2-10,13,16H2,1H3 |
Clave InChI |
FMPWUJXEYZYSNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
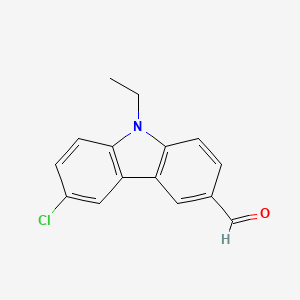
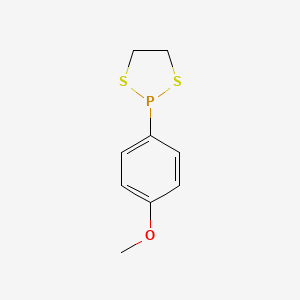
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
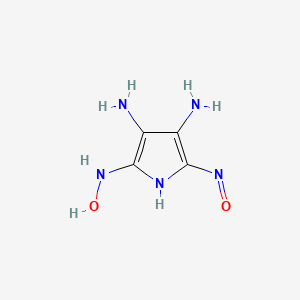
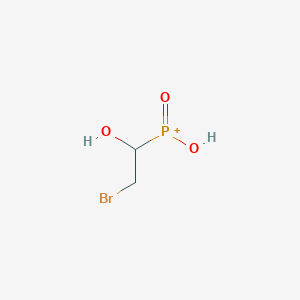
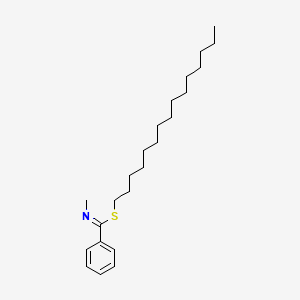
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
